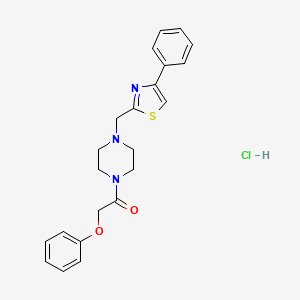
3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide”, research has been conducted on the synthesis of similar pyrimidin-2-yl-aminophenyl-amide derivatives . These compounds were synthesized using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
A study on new hybrid compounds derived from propanamides and butanamides revealed promising anticonvulsant properties. These compounds, combining chemical fragments of known antiepileptic drugs, displayed significant activity across various preclinical seizure models without impairing motor coordination, indicating a potential for development into new antiepileptic medications (Kamiński et al., 2015).
Antimicrobial Evaluation
Research involving the synthesis of new derivatives incorporating a pyrimidine ring has shown moderate antimicrobial activity. This indicates a potential application in developing antimicrobial agents (Farag et al., 2009).
Kinase Inhibition for Cancer Therapy
The discovery of non-nitrogen containing morpholine isosteres, such as 3-oxabicyclo[4.1.0]heptane, has paved the way for the development of potent inhibitors against the PI3K-AKT-mTOR pathway, a crucial target in cancer therapy. These compounds show promise in selectively inhibiting mTORC1 and mTORC2, highlighting their potential as novel cancer therapeutics (Hobbs et al., 2019).
Cannabinoid Receptor Agonists
Investigations into new CB2 cannabinoid receptor agonists have identified compounds with significant potency and selectivity, offering insights into their potential use for treating neuropathic pain. This research underscores the therapeutic applications of cannabinoid receptor modulation (Chu et al., 2009).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Compounds with similar structures have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have been associated with a variety of biological activities .
Eigenschaften
IUPAC Name |
3-methyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-11(2)9-14(19)16-10-12-15-4-3-13(17-12)18-5-7-20-8-6-18/h3-4,11H,5-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPBXCFDNCRHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NC=CC(=N1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

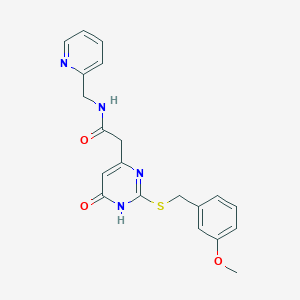
![6-(4-methylphenyl)-3-(piperazin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2694096.png)

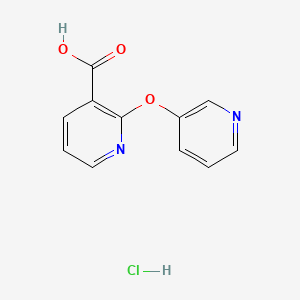

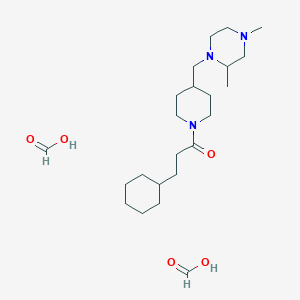
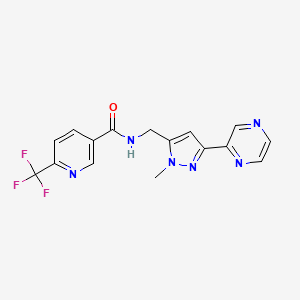
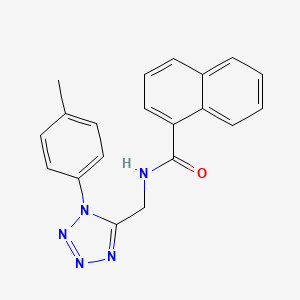
![N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2694110.png)
![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2694111.png)
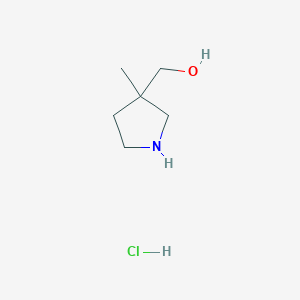
![N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2694114.png)
![6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2694115.png)
